4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-19-14-5-3-2-4-11(14)10-16-20(17,18)13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORCAYOUDXTQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methoxybenzylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide:
This compound is a chemical compound with a sulfonamide functional group and a bromine atom attached to a phenyl ring. It has a molecular weight of approximately 356.24 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to the presence of both the bromine and methoxy groups, which can influence its biological activity and reactivity.
IUPAC Name: 4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide
Molecular Formula: C14H14BrNO3S
Potential Applications
- Medicinal Chemistry and Organic Synthesis: The compound is useful in medicinal chemistry and organic synthesis because it contains both bromine and methoxy groups, which can affect its biological activity and reactivity.
- Building Block: It can be used as a building block in the synthesis of more complex organic molecules.
- Enzyme-Substrate Interactions: It can be used as a probe to study enzyme-substrate interactions.
- Inhibiting Bacterial Enzyme Activity: The sulfonamide part is especially helpful in creating medications that target bacterial infections because it can stop bacterial enzymes from working.
Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-bromo-N-(2-chlorophenyl)benzenesulfonamide | Chlorine instead of methoxy | Potentially different biological activity |
| 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide | Fluorine substitution | Different electronic properties |
| N-(2-methoxyphenyl)-N-(4-methylphenyl)benzenesulfonamide | Additional methyl group | Enhanced lipophilicity |
These compounds show different electronic properties and biological activities because they have different substituents on the phenyl rings. The unique combination of bromine and methoxy groups in 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide may offer distinct advantages in specific therapeutic contexts.
Research
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Heterocyclic Substituents
- 4-Bromo-N-methyl-N-(thiazol-2-yl)benzenesulfonamide (35) : Features a thiazole ring, which introduces hydrogen-bonding capabilities and planar geometry. This compound exhibits a melting point of 210–212°C and was synthesized via N-methylation of the parent sulfonamide using methyl iodide .
- Synthesized in 72% yield via sulfonamide coupling .
Aromatic and Aliphatic Substituents
- 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide : Lacks the benzyl group but retains the para-methoxy substitution. This simpler analog has been studied for its safety profile, classified under synthetic anti-infective drugs .
- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide: Incorporates a urea linkage, synthesized via an atom-efficient method using in situ-generated isocyanates. This modification increases hydrogen-bond donor capacity, relevant for enzyme inhibition .
Variations on the Benzene Ring
Halogen Substituents
- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide : Replaces the 2-methoxybenzyl group with a 4-fluorophenyl moiety. Crystallographic studies reveal a dihedral angle of 41.17° between the two benzene rings, influencing molecular packing via N–H⋯O hydrogen bonds and F⋯F interactions .
- This compound demonstrated potent PPARγ agonist activity (IC₅₀ = 2 nM), highlighting the importance of halogen placement in receptor binding .
Structural and Conformational Differences
Dihedral Angles :
Hydrogen-Bonding Networks :
- Urea derivatives (e.g., 4-bromo-N-(propylcarbamoyl)benzenesulfonamide) form extensive N–H⋯O interactions , whereas thiazole-containing analogs leverage heterocyclic N-atoms for binding .
Biological Activity
4-Bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHBrNOS. Its structure includes a bromine atom, a methoxy group, and a sulfonamide functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Target Proteins : Similar compounds have been shown to target serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA repair processes.
- Mode of Action : By inhibiting Chk1 activity, the compound may disrupt normal cell cycle progression and enhance apoptosis in cancer cells.
Antitumor Activity
Several studies have indicated that this compound exhibits significant antitumor properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) cells. The compound induced apoptosis and enhanced caspase-3 activity at concentrations as low as 1 µM .
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties:
- Inhibition Zones : In studies evaluating its antibacterial activity against Gram-positive and Gram-negative bacteria, the compound exhibited moderate to good antimicrobial activity. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .
Case Studies
- Antitumor Efficacy : A study focused on the effects of this compound on MDA-MB-231 cells revealed that it could significantly inhibit microtubule assembly at concentrations around 20 µM. This disruption led to morphological changes indicative of apoptosis .
- Interaction with Serum Proteins : Another investigation utilized multi-spectroscopic techniques to analyze the interaction between the compound and human serum albumin (HSA). The binding constant was found to be moderate to strong, indicating a significant interaction that could influence its pharmacokinetic profile .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of 2-methoxybenzylamine with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
Coupling Reaction : React 4-bromobenzenesulfonyl chloride with 2-methoxybenzylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
- Yield Optimization : Excess sulfonyl chloride (1.2–1.5 eq.) and controlled pH (~8–9) improve yields to >70%. Competing hydrolysis of sulfonyl chloride is a major side reaction, requiring moisture-free conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons between δ 6.8–8.0 ppm).
- X-ray Crystallography : Resolves bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles between aromatic rings, critical for structure-activity relationship (SAR) studies. A 2021 study on N-(4-methoxyphenyl)benzenesulfonamide analogs used Mo-Kα radiation (λ = 0.71073 Å) for structure elucidation .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z 381–383 for Br isotope pattern) .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s biological activity compared to chloro or trifluoromethyl analogs?
- Methodological Answer :
- Biological Assays : In antimicrobial studies, the bromine atom enhances lipophilicity (logP ~3.2) compared to chloro (logP ~2.8), improving membrane penetration. For example, 4-chloro analogs showed MIC values of 12.5 µg/mL against S. aureus, while bromo derivatives achieved 6.25 µg/mL .
- Electrophilic Reactivity : Bromine’s polarizability may facilitate covalent interactions with cysteine residues in target enzymes (e.g., carbonic anhydrase), as seen in sulfonamide inhibitors .
Q. What computational strategies are effective for predicting binding modes of this compound with carbonic anhydrase IX?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the crystal structure of carbonic anhydrase IX (PDB: 3IAI). The sulfonamide group coordinates the active-site zinc ion, while the 2-methoxybenzyl moiety occupies hydrophobic pockets.
- MD Simulations : AMBER or GROMACS runs (100 ns) assess stability of the protein-ligand complex. A 2023 study on 4-(trifluoromethyl)benzenesulfonamide analogs reported binding free energies (ΔG) of −9.2 kcal/mol .
Q. How can researchers resolve contradictions in reported IC₅₀ values for kinase inhibition assays?
- Methodological Answer : Discrepancies often arise from:
Assay Conditions : ATP concentration (e.g., 10 µM vs. 100 µM) impacts competitive inhibition. Standardize using the ADP-Glo™ Kinase Assay.
Protein Isoforms : Test against purified isoforms (e.g., JNK1 vs. JNK3) to isolate selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
